Cas no 2172501-03-8 (2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid)

2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexyl backbone with an Fmoc-protected amine and a methylformamido-oxyacetic acid side chain, offering steric control and selective reactivity in solid-phase peptide assembly. The Fmoc group ensures orthogonal deprotection under mild basic conditions, while the methylformamido moiety enhances stability during coupling steps. This compound is particularly useful for introducing constrained cyclohexyl-based motifs into peptide sequences, enabling precise conformational tuning. Its compatibility with standard Fmoc-based SPPS protocols makes it a practical choice for researchers developing peptidomimetics or structurally modified peptides.
2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid structure
2172501-03-8 structure
Product name:2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid
CAS No:2172501-03-8
MF:C26H30N2O6
Molecular Weight:466.526207447052
CID:6003918
PubChem ID:165744656

2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid
    • 2172501-03-8
    • EN300-1474613
    • 2-[(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
    • インチ: 1S/C26H30N2O6/c1-28(34-16-24(29)30)25(31)18-8-6-7-17(13-18)14-27-26(32)33-15-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-5,9-12,17-18,23H,6-8,13-16H2,1H3,(H,27,32)(H,29,30)
    • InChIKey: FQIJCVHPIGMTDK-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)N(C)OCC(=O)O

計算された属性

  • 精确分子量: 466.21038668g/mol
  • 同位素质量: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 708
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 105Ų

2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1474613-0.25g
2-[(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172501-03-8
0.25g
$3099.0 2023-06-06
Enamine
EN300-1474613-1000mg
2-[(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172501-03-8
1000mg
$3368.0 2023-09-29
Enamine
EN300-1474613-2500mg
2-[(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172501-03-8
2500mg
$6602.0 2023-09-29
Enamine
EN300-1474613-1.0g
2-[(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172501-03-8
1g
$3368.0 2023-06-06
Enamine
EN300-1474613-250mg
2-[(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172501-03-8
250mg
$3099.0 2023-09-29
Enamine
EN300-1474613-0.05g
2-[(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172501-03-8
0.05g
$2829.0 2023-06-06
Enamine
EN300-1474613-2.5g
2-[(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172501-03-8
2.5g
$6602.0 2023-06-06
Enamine
EN300-1474613-500mg
2-[(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172501-03-8
500mg
$3233.0 2023-09-29
Enamine
EN300-1474613-10.0g
2-[(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172501-03-8
10g
$14487.0 2023-06-06
Enamine
EN300-1474613-0.5g
2-[(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172501-03-8
0.5g
$3233.0 2023-06-06

2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid 関連文献

2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acidに関する追加情報

Introduction to 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic Acid and Its Significance in Modern Chemical Biology

2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid, with the CAS number 2172501-03-8, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in modulating biological pathways and its utility as a building block in drug discovery. The compound's structure integrates several key pharmacophoric elements, including a fluorenyl moiety, which is renowned for its photophysical properties, and a formamido group, which often contributes to the solubility and bioavailability of pharmaceutical agents.

The significance of 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid lies not only in its structural complexity but also in its potential biological activities. Recent advancements in the field of medicinal chemistry have highlighted the importance of designing molecules with multifunctional properties. The presence of both the fluorenyl and formamido groups suggests that this compound may exhibit dual functionality, making it a promising candidate for further investigation. Specifically, the fluorenyl group could be exploited for imaging applications or as a probe to study protein interactions, while the formamido group may contribute to interactions with biological targets such as enzymes or receptors.

In the context of contemporary research, there is growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid possesses structural features that could facilitate such interactions. The cyclohexyl moiety, for instance, is often employed in drug design to enhance binding affinity and selectivity. Moreover, the amino group attached to the cyclohexyl ring could serve as a point of modification for further derivatization, allowing researchers to fine-tune the compound's properties for specific applications.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The pharmaceutical industry is increasingly focused on developing treatments for complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid could serve as a lead compound or an intermediate in the synthesis of novel therapeutics. Its structural motifs are reminiscent of known bioactive molecules, suggesting that it may possess therapeutic potential. For instance, analogs containing similar scaffolds have been investigated for their ability to inhibit kinases or modulate signaling pathways involved in disease progression.

The synthesis of 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid presents both challenges and opportunities. The complexity of its structure necessitates sophisticated synthetic strategies to ensure high yield and purity. However, advances in synthetic methodology have made it possible to construct such molecules with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation are particularly relevant here, as they allow for the precise assembly of complex frameworks. Furthermore, computational tools can aid in predicting optimal synthetic routes and evaluating potential side reactions.

In recent years, there has been a surge in the use of computational chemistry to accelerate drug discovery processes. 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid can be subjected to virtual screening and molecular dynamics simulations to gain insights into its interactions with biological targets. These computational studies can help identify promising derivatives and guide experimental efforts. Additionally, machine learning models are being developed to predict pharmacokinetic properties and toxicity profiles based on molecular descriptors derived from structures like this one.

The potential applications of 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid extend beyond traditional pharmaceuticals. For example, its photophysical properties make it a candidate for use in photoactivatable probes or fluorescent sensors. These tools could be employed in cellular studies to visualize dynamic processes or track specific biomolecules in real time. Moreover, the compound's ability to modulate biological pathways might be leveraged in agricultural applications or environmental monitoring.

As research continues to evolve, it is likely that 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid will play an increasingly important role in chemical biology and drug development. Its unique structural features and potential biological activities make it a valuable asset for researchers seeking innovative solutions to complex challenges. By leveraging cutting-edge synthetic methods and computational tools, scientists can unlock the full potential of this compound and contribute to advancements across multiple disciplines.

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